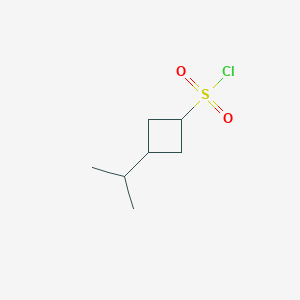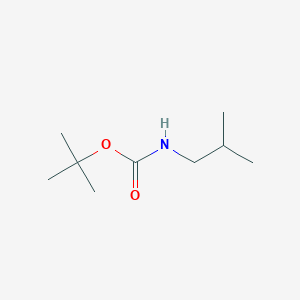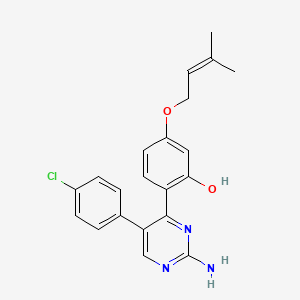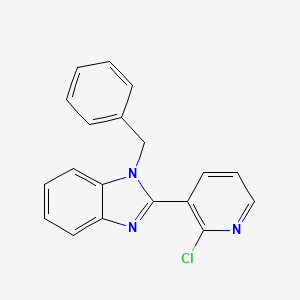
3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride” is a chemical compound with the CAS number 1695684-74-2 . It has a molecular weight of 196.69 and a molecular formula of C7H13ClO2S .
Molecular Structure Analysis
The molecular structure of “3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride” consists of a cyclobutane ring with a sulfonyl chloride group and a propan-2-yl group attached . The cyclobutane ring is a four-membered carbon ring, which introduces strain into the molecule. This strain can have significant effects on the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride” include a molecular weight of 196.69 and a molecular formula of C7H13ClO2S . Unfortunately, specific details such as boiling point and storage conditions are not provided .Applications De Recherche Scientifique
Cycloaddition Reactions
3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride is used in cycloaddition reactions, where it serves as a reagent for the formation of cyclobutadiene intermediates. This process is pivotal in organic synthesis, especially in the creation of complex molecular structures from simpler components. The formation of the cyclobutadiene ring from ynamines and 1-alkynyl sulfones, established through various analytical methods, exemplifies its utility in synthetic chemistry (Eisch, Hallenbeck, & Lucarelli, 1991).
Sulfonation Reactions
The compound plays a crucial role in sulfonation reactions, where it acts as a versatile sulfonating agent. This functionality is demonstrated through its ability to easily sulfonate primary and secondary amines, leading to the formation of activated amines. Such reactions are critical in the development of new chemical entities with potential pharmaceutical applications (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Gold-Catalyzed Intermolecular Cycloadditions
In gold-catalyzed intermolecular [2+2] cycloadditions, 3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride is utilized as an efficient two-carbon partner. This transformation allows for the synthesis of highly substituted cyclobutane derivatives, which are valuable in medicinal chemistry and material science. The process is characterized by complete regio- and stereocontrol, highlighting the precision achievable with such reagents (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).
Solid-Phase Synthesis
The compound is also integral to the solid-phase synthesis of heterocyclic compounds, such as 3,5-disubstituted 1,3-oxazolidin-2-ones. Utilizing polymer-supported sulfonyl chloride, this method facilitates the synthesis of oxazolidinones with high enantiopurity, showcasing the compound's versatility in enabling synthetic strategies that are pivotal in drug discovery and development (Holte, Thijs, & Zwanenburg, 1998).
Propriétés
IUPAC Name |
3-propan-2-ylcyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-5(2)6-3-7(4-6)11(8,9)10/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLOYVLVNCWPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1695684-74-2 |
Source


|
| Record name | 3-(propan-2-yl)cyclobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2838667.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2838672.png)


![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2838678.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2838681.png)

![Methyl 2-[[(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2838685.png)
